molecular formula C19H14N6O2S B13357989 3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13357989
M. Wt: 390.4 g/mol
InChI Key: PNFORCMUYMNPAU-UHFFFAOYSA-N
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Description

The compound 3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a polyheterocyclic molecule featuring a triazolo[3,4-b][1,3,4]thiadiazole core fused with a 2-methylimidazo[1,2-a]pyridine moiety and substituted at the 6-position with a 2,3-dihydro-1,4-benzodioxin group. This structural complexity combines multiple pharmacophoric elements:

  • The triazolothiadiazole scaffold is known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
  • The 2-methylimidazo[1,2-a]pyridine fragment enhances lipophilicity and may improve blood-brain barrier penetration .

Properties

Molecular Formula

C19H14N6O2S

Molecular Weight

390.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N6O2S/c1-11-16(24-7-3-2-4-15(24)20-11)17-21-22-19-25(17)23-18(28-19)12-5-6-13-14(10-12)27-9-8-26-13/h2-7,10H,8-9H2,1H3

InChI Key

PNFORCMUYMNPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

Preparation Methods

Synthesis of Starting Materials

  • 2,3-Dihydro-1,4-benzodioxin-6-yl Derivative : This moiety can be synthesized from catechol through a series of reactions involving alkylation and cyclization.

  • Triazolo[3,4-b]thiadiazole Core : The synthesis of this core typically starts with 4-amino-5-mercapto-4H-1,2,4-triazole, which undergoes condensation reactions with appropriate carboxylic acids or their derivatives in the presence of phosphorus oxychloride.

  • 2-Methylimidazo[1,2-a]pyridine : This component can be prepared through the condensation of 2-aminopyridine with acetaldehyde followed by cyclization.

Assembly of the Final Compound

The assembly involves coupling the 2,3-dihydro-1,4-benzodioxin-6-yl moiety with the triazolo[3,4-b]thiadiazole core, followed by attachment to the 2-methylimidazo[1,2-a]pyridine framework. This can be achieved through nucleophilic substitution or cross-coupling reactions under appropriate conditions.

Chemical Reactions Involved

  • Nucleophilic Substitution : This reaction is crucial for attaching the 2,3-dihydro-1,4-benzodioxin-6-yl group to the triazolo-thiadiazole core.

  • Cross-Coupling Reactions : These reactions, such as Suzuki or Heck coupling, can be used to attach the 2-methylimidazo[1,2-a]pyridine moiety to the triazolo-thiadiazole core.

Conditions and Reagents

Reaction Step Reagents Conditions
Synthesis ofTriazolo[3,4-b]thiadiazole Core 4-Amino-5-mercapto-4H-1,2,4-triazole, Phosphorus oxychloride High temperature, solvent like DMF or DMSO
Attachment of 2,3-Dihydro-1,4-benzodioxin-6-yl Moiety Nucleophilic substitution reagents (e.g., NaH, K2CO3) Solvent like THF or DMF, room temperature to reflux
Assembly with 2-Methylimidazo[1,2-a]pyridine Cross-coupling catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3) Solvent like toluene or dioxane, reflux

Characterization Techniques

The synthesized compound can be characterized using various spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions

3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: N,N-dimethylformamide, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of folic acid synthesis in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 18d ) enhance vasodilatory activity but reduce solubility.
  • Hydrophobic substituents (e.g., tetrahydronaphthalenylmethyl ) improve membrane permeability and antiproliferative potency.
  • The 2-methylimidazo[1,2-a]pyridine group in the target compound likely enhances CNS activity compared to simpler pyridinyl analogs .

Anticancer and Antiproliferative Activity

  • The tetrahydronaphthalenylmethyl-substituted analog () shows strong antiproliferative activity (IC50: 8 µM) against HeLa cells, attributed to enhanced lipophilicity and tyrosine kinase inhibition.
  • Pyrazolo-triazolo-triazine derivatives (e.g., 3-(ethylthio)-9-methyl-6-(nonylthio) ) demonstrate antifungal activity (MIC: 4 µg/mL) via receptor tyrosine kinase modulation.

Vasodilatory and Antimicrobial Activity

  • Nitrofuryl-substituted triazolothiadiazoles (e.g., 18d ) exhibit potent vasodilation (EC50: 12 µM), while dihydroxy-pyridinyl analogs (e.g., 7d ) show moderate antimicrobial effects.

Physicochemical and Spectral Properties

  • Melting Points : Triazolothiadiazoles generally exhibit high melting points (>200°C) due to rigid aromatic cores .
  • Solubility : Hydrophobic substituents (e.g., benzodioxin or naphthalenyl) reduce aqueous solubility but enhance lipid bilayer penetration .
  • Spectral Data :
    • IR spectra for triazolothiadiazoles show characteristic C=N stretches at 1580–1620 cm⁻¹ .
    • HRMS and NMR data (e.g., compound 2d in ) confirm structural integrity, with ¹H NMR peaks for methyl groups at δ 2.1–2.5 ppm.

Biological Activity

The compound 3-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine represents a complex molecular structure with significant potential in pharmacology. This article aims to explore its biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H14N6O2SC_{19}H_{14}N_{6}O_{2}S with a molar mass of approximately 390.42 g/mol. The structure incorporates multiple heterocyclic rings that are known to enhance biological activity.

PropertyValue
Molecular FormulaC19H14N6O2S
Molar Mass390.42 g/mol
Chemical StructureChemical Structure

Biological Activity Overview

Research indicates that compounds containing 1,2,4-thiadiazole and triazole moieties exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Compounds with these structures have demonstrated efficacy against various bacterial and fungal strains.
  • Analgesic and Anti-inflammatory Effects : Many derivatives have been tested for pain relief and inflammation reduction by inhibiting cyclooxygenase (COX) enzymes.
  • Anticancer Properties : Some studies suggest potential anticancer mechanisms through apoptosis induction in cancer cells.

Antinociceptive Activity

In a study evaluating the analgesic properties of related compounds synthesized via microwave-assisted methods, several derivatives were tested for antinociceptive effects using models such as the tail flick and hot plate tests. The results showed that certain compounds exhibited significant analgesic activity compared to standard drugs like aspirin .

Antimicrobial Efficacy

A series of derivatives were screened against common pathogens. Compounds containing the 1,2,4-thiadiazole core demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

COX Inhibition Studies

Research has highlighted the ability of certain derivatives to inhibit COX-1 and COX-2 enzymes effectively. This inhibition is crucial for their anti-inflammatory properties. Comparative studies indicated that some synthesized compounds had higher inhibitory effects than established NSAIDs .

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The structural features allow for binding to active sites of enzymes like COX.
  • Cellular Uptake : The lipophilic nature due to benzodioxin moiety facilitates cellular penetration.
  • Receptor Interactions : Potential interactions with neurotransmitter receptors may explain some neuropharmacological effects observed in behavioral assays.

Q & A

Q. What are the common synthetic strategies for synthesizing triazolo-thiadiazole-imidazo-pyridine hybrids?

The synthesis typically involves multi-step reactions, starting with cyclization to form the triazolo-thiadiazole core. For example, hydrazine derivatives are reacted with thiocarbonyl compounds under acidic/basic conditions . Subsequent steps include coupling the triazolo-thiadiazole with imidazo-pyridine precursors via nucleophilic substitution or palladium-catalyzed cross-coupling . Key challenges include regioselectivity control and purification of intermediates. Optimization often involves solvent selection (e.g., toluene or propane-2-ol) and temperature gradients (e.g., 60–100°C) .

Q. How is the structural integrity of the compound confirmed after synthesis?

Characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and ring fusion.
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for absolute configuration determination .
    For example, in analogs like 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo-triazolo-triazines, ¹H NMR peaks at δ 7.2–8.5 ppm confirm aromatic protons, while thioether signals appear at δ 2.5–3.5 ppm .

Q. What are the primary structural analogs of this compound, and how do they differ?

Key analogs include:

  • 6-(2-Methoxyphenyl)triazolo-thiadiazoles : Lack the imidazo-pyridine moiety, reducing neuroprotective potential .
  • Triazolo-thiadiazines : Feature a thiadiazine ring instead of thiadiazole, altering solubility and kinase inhibition profiles .
  • Piperidine-substituted derivatives : Enhanced blood-brain barrier penetration due to the piperidine group .
    Structural variations directly impact bioactivity; for instance, methoxy groups on the phenyl ring improve antifungal activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Precursor activation : Use sodium hydride or potassium tert-butoxide to deprotonate intermediates, enhancing reactivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .
  • Flow chemistry : Minimizes side reactions in cyclization steps by maintaining precise temperature/pH control .
    For example, achieved 85% yield for a triazolo-thiadiazole derivative using propane-2-ol as a solvent and stepwise alkylation.

Q. How do computational methods aid in predicting biological activity?

  • Molecular docking : Targets enzymes like 14α-demethylase (PDB: 3LD6) to predict antifungal activity. Docking scores (e.g., binding energy < −8 kcal/mol) correlate with in vitro efficacy .
  • QSAR models : Analyze substituent effects (e.g., methoxy vs. ethoxy groups) on logP and IC50 values .
  • ADMET prediction : Tools like Discovery Studio assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How can contradictory bioactivity data across structural analogs be resolved?

  • Comparative SAR studies : Systematically modify substituents (e.g., dihydrobenzodioxin vs. dimethoxyphenyl) and test against standardized assays (e.g., MTT for cytotoxicity) .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies in potency .
  • Target engagement assays : SPR or ITC quantifies binding affinity to resolve false positives in high-throughput screens .

Q. What methodologies are used to study structure-activity relationships (SAR) in this class?

  • Systematic substitution : Replace the dihydrobenzodioxin group with halogens, alkoxy, or alkyl chains to assess electronic and steric effects .
  • Fragment-based design : Isolate the triazolo-thiadiazole and imidazo-pyridine moieties to test their individual contributions to activity .
  • Free-Wilson analysis : Quantifies the additive effects of substituents on bioactivity using regression models .

Q. What in vivo models are suitable for evaluating pharmacological potential?

  • Xenograft models : For anticancer activity (e.g., HCT-116 colon cancer) with compound dosing at 10–50 mg/kg .
  • Murine candidiasis models : To assess antifungal efficacy (e.g., Candida albicans infection) .
  • Neuroprotection assays : Use MPTP-induced Parkinson’s models to test neuroprotective effects linked to imidazo-pyridine .

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